Amyloid P Component (33-38) amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

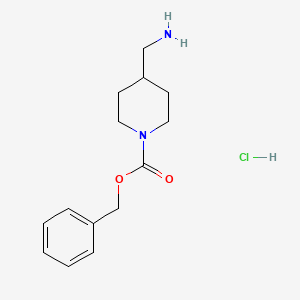

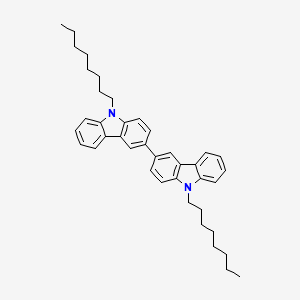

Amyloid P Component (33-38) amide is a peptide with the chemical structure Phe-Thr-Leu-Cys-Phe-Arg-NH2 . It is a lyophilized powder with a molecular formula of C37H56N10O7S and a molecular weight of 784.98 .

Molecular Structure Analysis

The molecular structure of Amyloid P Component (33-38) amide is Phe-Thr-Leu-Cys-Phe-Arg-NH2 . This structure represents the sequence of amino acids in the peptide.Physical And Chemical Properties Analysis

Amyloid P Component (33-38) amide is a lyophilized powder . It has a molecular weight of 784.98 and a molecular formula of C37H56N10O7S . The compound is shipped at 4°C and can be stored at -20°C for one year .科学的研究の応用

Biomedical Applications

Amyloid P Component (33-38) amide: is utilized in various biomedical applications due to its role in amyloidosis, a condition characterized by abnormal protein folding and aggregation . It’s particularly significant in the development of therapeutic agents aimed at amyloid-related diseases such as Alzheimer’s . Researchers are exploring its use in antiviral therapies and bioimaging , leveraging its unique structural properties .

Biochemistry Research

In biochemistry, this peptide is instrumental in studying the mechanisms of protein aggregation . It serves as a model to understand the pathological processes in conditions like Alzheimer’s and Parkinson’s disease, providing insights into the amyloid fibrils formation .

Pharmaceutical Development

“Amyloid P Component (33-38) amide” is a key subject in pharmaceutical research for developing drugs that can potentially disrupt amyloid fibrils . This disruption is crucial for treating diseases associated with amyloid deposition . It’s also used in coating surfaces to enhance cell attachment, which is vital for tissue engineering applications .

Neuroscience

The peptide’s role in neuroscience is linked to its presence in neurodegenerative diseases . Studies have shown that serum amyloid P component accumulates in neurons following traumatic brain injury, suggesting a potential contribution to subsequent neurodegeneration . This makes it a valuable target for studying neurotoxicity and brain injury recovery .

Molecular Biology

In molecular biology, “Amyloid P Component (33-38) amide” is used in protein engineering and the study of functional amyloids . It helps in understanding the cellular mechanisms that lead to amyloidosis and the development of molecular tools to manipulate these processes .

Diagnostic Assays

This peptide has a significant role in the development of diagnostic assays for amyloid diseases. It’s used in blood-based biomarkers to detect amyloid pathology, offering a minimally invasive diagnostic option compared to traditional methods like PET scans or cerebrospinal fluid analysis .

将来の方向性

While the future directions of research involving Amyloid P Component (33-38) amide are not explicitly mentioned in the available resources, it is worth noting that research into amyloid proteins is a significant area of interest due to their involvement in various diseases, including Alzheimer’s disease .

作用機序

Target of Action

The primary target of the Amyloid P Component (33-38) amide is the cell attachment site. This peptide fragment retains 83% of the cell attachment activity of the dodecapeptide fragment (27-38) . The role of this target is to facilitate cell adhesion, a crucial process in cellular communication and regulation.

Mode of Action

The Amyloid P Component (33-38) amide interacts with its target by binding to the cell attachment site. This interaction triggers a series of biochemical reactions that lead to changes in cell behavior, particularly in terms of cell adhesion . .

Biochemical Pathways

The Amyloid P Component (33-38) amide affects the cell adhesion pathway. By binding to the cell attachment site, it influences the downstream effects related to cell adhesion. These effects can include changes in cell morphology, proliferation, differentiation, and migration .

Result of Action

The result of the action of the Amyloid P Component (33-38) amide is an increase in cell adhesion. This can have various effects at the molecular and cellular level, depending on the specific type of cells and the physiological context .

Action Environment

The action, efficacy, and stability of the Amyloid P Component (33-38) amide can be influenced by various environmental factors. For instance, the peptide should be stored at -20°C or even -70°C to maintain its stability . Furthermore, the peptide’s action can be influenced by the presence of other molecules in its environment, the pH, and the temperature .

特性

IUPAC Name |

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56N10O7S/c1-21(2)17-27(45-36(54)30(22(3)48)47-32(50)25(38)18-23-11-6-4-7-12-23)33(51)46-29(20-55)35(53)44-28(19-24-13-8-5-9-14-24)34(52)43-26(31(39)49)15-10-16-42-37(40)41/h4-9,11-14,21-22,25-30,48,55H,10,15-20,38H2,1-3H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H4,40,41,42)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLZRFOGBRFCLO-CSJNAZMVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56N10O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Propan-2-yl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B573704.png)

![N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide;but-2-enedioic acid](/img/structure/B573712.png)